Cas no 27157-84-2 (Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI))
27157-84-2 structure
Product Name:Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI)
CAS No:27157-84-2
MF:C42H39O3P
MW:622.73103260994
CID:283941
PubChem ID:69234257
Update Time:2025-04-19
Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI)
- P 24
- Phenol, (a-methylbenzyl)-, phosphite (7CI)
- Tris[(1-phenylethyl)phenyl] phosphite
- Tris[(a-methylbenzyl)phenyl] phosphite
- Tris[(a-phenylethyl)phenyl] phosphite
- 27157-84-2
- P24
- SCHEMBL4900277
- Phenol, (1-phenylethyl)-, phosphite (3:1)
-
- Inchi: 1S/C42H39O3P/c1-31(34-19-7-4-8-20-34)37-25-13-16-28-40(37)43-46(44-41-29-17-14-26-38(41)32(2)35-21-9-5-10-22-35)45-42-30-18-15-27-39(42)33(3)36-23-11-6-12-24-36/h4-33H,1-3H3
- InChI Key: CDPYVLUFLWFDRJ-UHFFFAOYSA-N
- SMILES: P(OC1=CC=CC=C1C(C)C1C=CC=CC=1)(OC1=CC=CC=C1C(C)C1C=CC=CC=1)OC1=CC=CC=C1C(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 676.29555
- Monoisotopic Mass: 622.26368210g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 46
- Rotatable Bond Count: 12
- Complexity: 739
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 12.3
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 121.38
Phenol,(1-phenylethyl)-, phosphite (3:1) (9CI) Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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